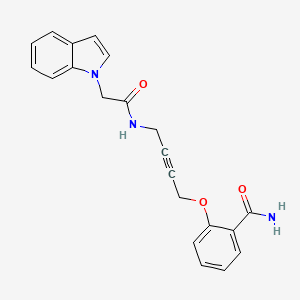

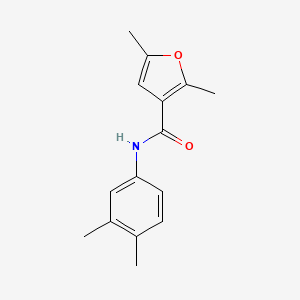

![molecular formula C22H21N3O5 B2968607 2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921812-39-7](/img/structure/B2968607.png)

2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives, has been reported. The synthesis process involves the reaction of phthalic anhydride with aminoacetoacetate to afford a phthalimide derivative. This derivative then reacts with hydrazine hydrate to give a new indolinylacetohydrazide derivative .Molecular Structure Analysis

The molecular structure of similar compounds like Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate has been studied. In this compound, the acrylate C=C double bond is not parallel to the adjacent carbonyl group and an s-trans configuration is also observed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has a molecular weight of 219.19, a density of 1.368±0.06 g/cm3 (Predicted), a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a refractive index of 1.581 .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

A series of novel derivatives of the compound have been synthesized and evaluated for their anti-inflammatory activity both in vitro and in vivo. These compounds have shown promising anti-inflammatory effects, including the reduction of protein denaturation and rat paw edema. Molecular docking studies were conducted to understand their binding affinity towards human serum albumin (HSA), which could potentially explain their mechanism of action in anti-inflammatory responses (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Applications

Another significant application of derivatives of this compound is in the field of anticonvulsant therapy. Derivatives have been designed and synthesized to explore their potential as anticonvulsant agents. These compounds were evaluated through various tests such as the maximal electroshock seizure (MES) test, subcutaneous pentylenetetrazole (sc-PTZ) induced seizure, and neurotoxicity screens. The findings suggest that these derivatives exhibit protective effects against seizures, indicating their potential as anticonvulsant agents (Nikalje, Khan, & Ghodke, 2011).

Anticancer Applications

Research into derivatives of this compound has also extended into anticancer applications. Specific derivatives have been synthesized and assessed for their antiproliferative activity against cancer cell lines such as A549 and K562. One study highlighted a derivative that demonstrated significant potency in inhibiting the growth of these cancer cells, suggesting its potential use in cancer treatment. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, mediated through pathways such as EGFR and p53-MDM2 (Zhang et al., 2023).

Antimicrobial and Antifungal Activities

Some derivatives have also been explored for their antibacterial and antifungal activities. Preliminary results from these studies indicate that certain synthesized compounds exhibit promising antibacterial properties, warranting further investigation as potential antimicrobial agents (Patel & Dhameliya, 2010).

Eigenschaften

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-22(2)12-30-17-9-8-13(10-16(17)24(3)21(22)29)23-18(26)11-25-19(27)14-6-4-5-7-15(14)20(25)28/h4-10H,11-12H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSHOKYTKPEJCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B2968525.png)

![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2968533.png)

![N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2968536.png)

![4-[2-(4-Ethylphenyl)morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2968537.png)

![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)

![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2968546.png)

![3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2968547.png)